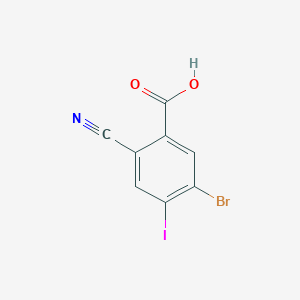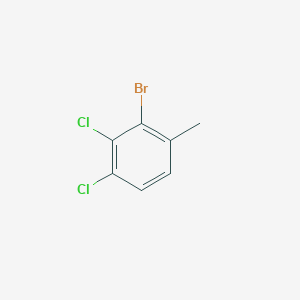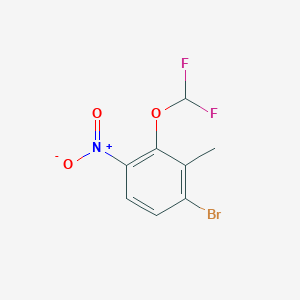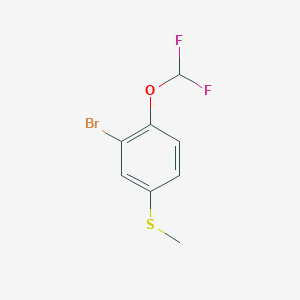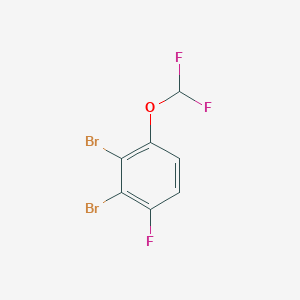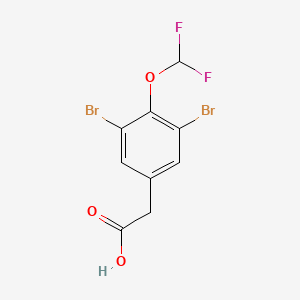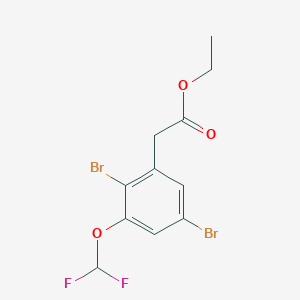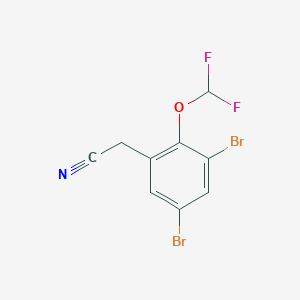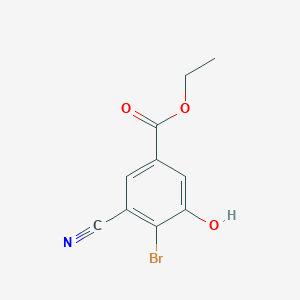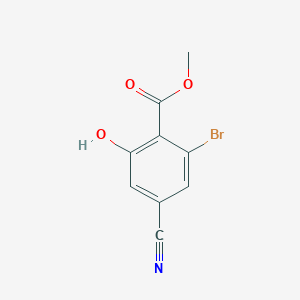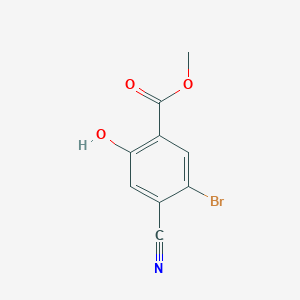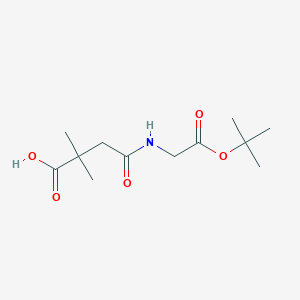
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Übersicht
Beschreibung
“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is a biochemical reagent . It is also known by other names such as “TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, and "N-BOC-ETHANOLAMINE" .
Synthesis Analysis
The synthesis of “N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” involves adding benzyl chloride to diethanolamine and heating to reflux for 1-1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete. Ammonia gas is then passed through the reaction for 2.5-3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5-1 hour. Hydrogen gas is then passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis
The molecular formula of “N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is C7H15NO3 . The molecular weight is 161.2 .Chemical Reactions Analysis
“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” is used in the protection of amino acids and is used in the synthesis of phosphatidyl ethanolamine and ornithine .Physical And Chemical Properties Analysis
“N-tert-Butoxycarbonyl-2,2’-ethylenedioxydiethylamine” has a boiling point of 92°C at 0.22mm, a density of 1.042 g/mL at 25°C, and a refractive index of n20/D 1.449. It is a viscous liquid with a clear, light yellow color. It is soluble in water or 1% acetic acid, and slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
1. Copper(II) Complex Synthesis
Succinamic acid derivatives, including N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid, are used in the synthesis of copper(II) complexes. These complexes are derived from reactions involving succinamic acid and tertiary N,N′,N″-donor systems. Such complexes have potential applications in coordination chemistry and materials science due to their unique structural and spectroscopic properties (Lazarou et al., 2010).
2. Synthesis of N-Protected Amino Acid Derivatives
This compound is involved in the synthesis of N-protected amino acid derivatives. These derivatives have applications in peptide synthesis and pharmaceutical chemistry, offering a facile and efficient method for producing various N-protected amino acids (Chevallet et al., 1993).
3. Anticancer Agent Design
Functionalized amino acid derivatives, including those derived from this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promise in the design of new anticancer agents (Kumar et al., 2009).
4. Synthesis of Enantiopure Building Blocks
This compound has been used in the synthesis of enantiopure di(tert-butyl) derivatives, serving as building blocks for the preparation of hydroxypipecolate derivatives. Such derivatives are useful in the synthesis of complex molecules and pharmaceutical compounds (Chaloin et al., 2008).
5. Preparation of Indoles and Oxindoles
This compound derivatives are used in the preparation of indoles and oxindoles, which are important compounds in medicinal chemistry and organic synthesis (Clark et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-9(15)7-13-8(14)6-12(4,5)10(16)17/h6-7H2,1-5H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSIJKGOXUIFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



